Cas no 367906-68-1 (3-hydroxyazetidine-1-carbonitrile)

3-hydroxyazetidine-1-carbonitrile 化学的及び物理的性質
名前と識別子
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- 3-hydroxyazetidine-1-carbonitrile
- 367906-68-1
- CS-0514149
- EN300-1268748
-
- インチ: 1S/C4H6N2O/c5-3-6-1-4(7)2-6/h4,7H,1-2H2
- InChIKey: VIAULTBEPNVQAG-UHFFFAOYSA-N
- ほほえんだ: OC1CN(C#N)C1
計算された属性
- せいみつぶんしりょう: 98.048012819g/mol
- どういたいしつりょう: 98.048012819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
3-hydroxyazetidine-1-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1268748-100mg |
3-hydroxyazetidine-1-carbonitrile |
367906-68-1 | 95.0% | 100mg |
$252.0 | 2023-10-02 | |
1PlusChem | 1P02909Y-100mg |
3-hydroxyazetidine-1-carbonitrile |
367906-68-1 | 95% | 100mg |
$393.00 | 2024-05-04 | |
1PlusChem | 1P02909Y-500mg |
3-hydroxyazetidine-1-carbonitrile |
367906-68-1 | 95% | 500mg |
$834.00 | 2024-05-04 | |
1PlusChem | 1P02909Y-2.5g |
3-hydroxyazetidine-1-carbonitrile |
367906-68-1 | 95% | 2.5g |
$2000.00 | 2024-05-04 | |
Enamine | EN300-1268748-1.0g |
3-hydroxyazetidine-1-carbonitrile |
367906-68-1 | 95% | 1g |
$0.0 | 2023-06-08 | |
Aaron | AR0290IA-1g |
3-hydroxyazetidine-1-carbonitrile |
367906-68-1 | 95% | 1g |
$1125.00 | 2025-02-17 | |
Aaron | AR0290IA-50mg |
3-hydroxyazetidine-1-carbonitrile |
367906-68-1 | 95% | 50mg |
$281.00 | 2025-02-17 | |
Aaron | AR0290IA-250mg |
3-hydroxyazetidine-1-carbonitrile |
367906-68-1 | 95% | 250mg |
$570.00 | 2025-02-17 | |
Enamine | EN300-1268748-5000mg |
3-hydroxyazetidine-1-carbonitrile |
367906-68-1 | 95.0% | 5000mg |
$2110.0 | 2023-10-02 | |
Enamine | EN300-1268748-50mg |
3-hydroxyazetidine-1-carbonitrile |
367906-68-1 | 95.0% | 50mg |
$168.0 | 2023-10-02 |
3-hydroxyazetidine-1-carbonitrile 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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4. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
3-hydroxyazetidine-1-carbonitrileに関する追加情報
Introduction to 3-hydroxyazetidine-1-carbonitrile (CAS No. 367906-68-1)
3-hydroxyazetidine-1-carbonitrile, with the chemical identifier CAS No. 367906-68-1, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This heterocyclic nitrile derivative has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of an azetidine ring substituted with a hydroxyl group at the 3-position and a nitrile group at the 1-position, making it a versatile intermediate for constructing more complex pharmacophores.
The 3-hydroxyazetidine-1-carbonitrile structure is characterized by its rigid five-membered ring, which can influence the conformation and reactivity of the molecule. The presence of both a hydroxyl and a nitrile group introduces multiple sites for functionalization, enabling chemists to tailor its properties for specific biological targets. This compound has been explored in recent years as a building block for designing novel therapeutic agents, particularly in the realm of anti-inflammatory and antimicrobial applications.
In recent studies, 3-hydroxyazetidine-1-carbonitrile has been investigated for its role in modulating enzyme activity. Specifically, researchers have focused on its potential to interact with metalloproteinases, which are enzymes involved in various physiological processes, including tissue remodeling and inflammation. The azetidine core mimics natural substrates, allowing for selective inhibition of these enzymes. Preliminary findings suggest that derivatives of this compound may exhibit promising efficacy in treating conditions such as rheumatoid arthritis and chronic inflammation.
The synthesis of 3-hydroxyazetidine-1-carbonitrile involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cycloaddition reactions between aziridines and nitrile precursors, followed by hydroxylation steps to introduce the hydroxyl group. Advances in catalytic methods have improved the efficiency of these processes, making large-scale production more feasible. The development of greener synthetic protocols has also been a focus, ensuring that the production of this compound aligns with sustainable chemistry principles.
Biologically, the 3-hydroxyazetidine-1-carbonitrile scaffold has shown interesting interactions with biological targets beyond metalloproteinases. For instance, its structural motif resembles certain natural products known for their antimicrobial properties. Researchers have hypothesized that modifications to this core structure could enhance its binding affinity to bacterial enzymes, leading to novel antibiotics. This hypothesis is supported by computational modeling studies that predict favorable interactions between 3-hydroxyazetidine-1-carbonitrile derivatives and bacterial cell wall biosynthetic enzymes.
The pharmacokinetic properties of 3-hydroxyazetidine-1-carbonitrile are also under investigation. Studies indicate that this compound exhibits moderate solubility in water and lipids, suggesting potential for oral administration alongside intravenous routes. Pharmacokinetic modeling has helped identify key factors influencing its absorption, distribution, metabolism, and excretion (ADME). These insights are crucial for optimizing dosing regimens and minimizing side effects in clinical settings.
From a regulatory perspective, 3-hydroxyazetidine-1-carbonitrile (CAS No. 367906-68-1) is subject to standard guidelines for chemical substances used in pharmaceutical research. Documentation must be maintained regarding its synthesis, handling, and disposal to ensure compliance with safety and environmental regulations. Collaborative efforts between academic institutions and pharmaceutical companies have facilitated standardized protocols for working with this compound, ensuring reproducibility across different research groups.
The future directions for research on 3-hydroxyazetidine-1-carbonitrile include exploring its role in drug discovery beyond inflammation and antimicrobial applications. Potential areas include neurodegenerative diseases, where modified azetidine derivatives have shown promise as neuroprotective agents. Additionally, computational chemistry approaches are being employed to accelerate the design of new analogs with enhanced biological activity.
In conclusion,3-hydroxyazetidine-1-carbonitrile represents a valuable scaffold in medicinal chemistry with diverse applications. Its unique structural features make it an attractive candidate for developing novel therapeutics targeting various diseases. As research progresses,the synthetic methodologies and biological evaluations of this compound will continue to evolve,opening new avenues for innovation in drug development。
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